molecular formula C11H9ClN2O4S B11514893 2-chloro-4-nitro-N-(2-oxothiolan-3-yl)benzamide

2-chloro-4-nitro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B11514893
M. Wt: 300.72 g/mol
InChI Key: BWIGZSVIZFCNFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-nitro-N-(2-oxothiolan-3-yl)benzamide is a chemical compound with the molecular formula C11H10ClNO4S It is known for its unique structure, which includes a benzamide core substituted with chloro and nitro groups, as well as a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves the following steps:

    Thiolane Ring Formation: The thiolane ring is introduced through a cyclization reaction involving a suitable thiolane precursor.

    Amidation: The final step involves the formation of the amide bond between the benzamide core and the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: 2-amino-4-chloro-N-(2-oxothiolan-3-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiolane ring.

Scientific Research Applications

2-chloro-4-nitro-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiolane ring can interact with thiol-containing enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitroaniline
  • 2-chloro-4-nitropyridine N-oxide
  • 2-chloro-4-nitro-N-(2-thienylmethyl)benzamide

Uniqueness

2-chloro-4-nitro-N-(2-oxothiolan-3-yl)benzamide is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C11H9ClN2O4S

Molecular Weight

300.72 g/mol

IUPAC Name

2-chloro-4-nitro-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C11H9ClN2O4S/c12-8-5-6(14(17)18)1-2-7(8)10(15)13-9-3-4-19-11(9)16/h1-2,5,9H,3-4H2,(H,13,15)

InChI Key

BWIGZSVIZFCNFC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.